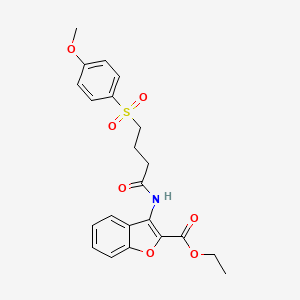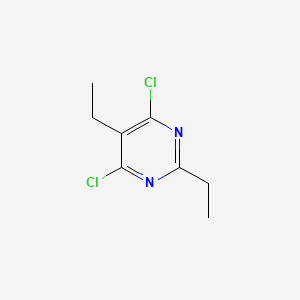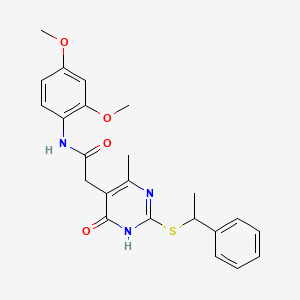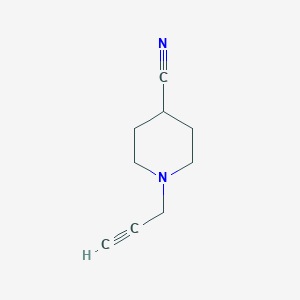
4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride is a chemical compound with the CAS Number: 2377032-16-9 . It has a molecular weight of 196.61 . The IUPAC name for this compound is 4-ethyl-1,2,5-oxadiazole-3-sulfonyl chloride .
Synthesis Analysis
Oxadiazoles, including 4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride, are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Molecular Structure Analysis
The molecular structure of 4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride include a molecular weight of 196.61 .Scientific Research Applications
Antibacterial and Antifungal Applications
A significant area of application for compounds related to 4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride is in the development of antibacterial and antifungal agents. For instance, sulfone derivatives containing the 1,3,4-oxadiazole moiety have demonstrated promising in vitro antibacterial activities against tobacco bacterial wilt caused by Ralstonia solanacearum. Some compounds exhibited stronger effects than commercial bactericides, making them potential candidates for agricultural bactericides (Xu et al., 2012). Similarly, sulfone derivatives have shown effective antibacterial activities against rice bacterial leaf blight, caused by Xanthomonas oryzae, indicating their potential as plant protection agents (Shi et al., 2015).
Anticancer Research
Compounds incorporating the oxadiazole moiety have also been explored for their anticancer properties. Synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines were investigated for anti-cancer activities, revealing moderate cytotoxicity against breast cancer cell lines, suggesting a potential pathway for developing new anticancer agents (Redda & Gangapuram, 2007).
Corrosion Inhibition
Another application area is in corrosion inhibition. Derivatives of 1,3,4-oxadiazole have been assessed for their effectiveness in inhibiting corrosion of mild steel in sulfuric acid, with certain compounds achieving high efficiency and suggesting their utility in industrial applications to protect against corrosion (Ammal et al., 2018).
Future Directions
Oxadiazoles, including 4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride, have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core . Therefore, the future directions of this compound could involve further exploration of its potential applications in various fields.
properties
IUPAC Name |
4-ethyl-1,2,5-oxadiazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O3S/c1-2-3-4(7-10-6-3)11(5,8)9/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOBGYPMUVIYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NON=C1S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2708787.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2708788.png)
![6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2708791.png)
![2-(2-chloro-6-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2708793.png)


![N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2708798.png)
![N-[(cyclopropylcarbonyl)oxy]-N-((Z)-2,2,2-trifluoro-1-{1-(4-fluorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}ethylidene)amine](/img/structure/B2708800.png)

![2,2-Dimethyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]propanamide](/img/structure/B2708802.png)



![2-[3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2708809.png)